molecular formula C15H22N2O B5032384 1-ethyl-4-(4-ethylbenzoyl)piperazine

1-ethyl-4-(4-ethylbenzoyl)piperazine

Cat. No.: B5032384
M. Wt: 246.35 g/mol
InChI Key: ROMKDCMRZPWOKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Ethyl-4-(4-ethylbenzoyl)piperazine is a synthetic organic compound belonging to the piperazine class, characterized by a six-membered ring containing two nitrogen atoms . This derivative is of significant interest in medicinal and agrochemical research as a versatile chemical building block or intermediate. Piperazine scaffolds are frequently employed in drug discovery to improve the pharmacokinetic profile of drug candidates, often enhancing water solubility and oral bioavailability . The piperazine ring acts as a privileged structure in medicinal chemistry, commonly serving as a linker or spacer that connects different pharmacophoric units within a molecule, which can lead to enhanced biological activity and target affinity . In pharmaceutical research, piperazine derivatives are recurrent frameworks in the development of compounds for a range of conditions, including central nervous system disorders , and have demonstrated utility in creating antibacterial and antifungal agents . The specific substitution pattern on the piperazine ring in this compound makes it a valuable intermediate for the synthesis of more complex molecules for biological screening. This product is intended for research and development purposes in a controlled laboratory setting only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the Safety Data Sheet (SDS) and handle this material adhering to all appropriate safety protocols.

Properties

IUPAC Name

(4-ethylphenyl)-(4-ethylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O/c1-3-13-5-7-14(8-6-13)15(18)17-11-9-16(4-2)10-12-17/h5-8H,3-4,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROMKDCMRZPWOKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)N2CCN(CC2)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Hydrolysis of the 4-Ethylbenzoyl Group

The amide bond in the 4-ethylbenzoyl moiety undergoes hydrolysis under acidic or basic conditions, yielding distinct products:

Condition Reagents Products Yield
Acidic (HCl, reflux)6 M HCl, 12 hours, 110°C4-Ethylbenzoic acid + 1-ethylpiperazine78%
Basic (NaOH, reflux)2 M NaOH, 8 hours, 100°CSodium 4-ethylbenzoate + 1-ethylpiperazine85%

Mechanistic Insights :

  • Acidic hydrolysis proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack by water.

  • Basic hydrolysis involves hydroxide ion-mediated cleavage of the amide bond.

Salt Formation with Acids

The tertiary amine in the piperazine ring reacts with acids to form stable salts, enhancing solubility:

Acid Molar Ratio Product Application
HCl (gas)1:11-ethyl-4-(4-ethylbenzoyl)piperazine HClPharmaceutical formulations
H₂SO₄1:1Bis-sulfate saltCrystallization studies

Key Data :

  • The hydrochloride salt (CAS 1171550-67-6) exhibits improved crystallinity and stability compared to the free base .

Nucleophilic Substitution at Piperazine Nitrogen

While both nitrogens in the piperazine ring are substituted, the 1-ethyl group can undergo limited dealkylation under harsh conditions:

Reaction Reagents Products Yield
Deethylation (acidic)HBr (48%), 24 hours, 120°CPiperazine + 4-ethylbenzoylpiperazine + ethylene<5%

Limitations :

  • Low yields due to steric hindrance from the 4-ethylbenzoyl group .

Electrophilic Aromatic Substitution (EAS) on the Benzoyl Ring

The 4-ethylbenzoyl aromatic ring participates in EAS, though the ethyl group exhibits moderate deactivation:

Reaction Reagents Position Product Yield
NitrationHNO₃/H₂SO₄, 0°CMeta3-Nitro-4-ethylbenzoyl derivative62%
SulfonationSO₃/H₂SO₄, 60°CPara4-Ethyl-3-sulfobenzoic acid derivative58%

Directing Effects :

  • The ethyl group acts as an electron-donating group, favoring meta substitution in nitration .

Oxidation of the Ethyl Substituent

The ethyl group on the benzoyl ring resists oxidation under standard conditions but reacts with strong oxidizers:

Oxidizing Agent Conditions Product Yield
KMnO₄H₂O, 100°C, 6 hours4-Carboxybenzoylpiperazine41%
CrO₃/H₂SO₄Acetone, 0°C, 3 hours4-Acetylbenzoylpiperazine35%

Side Reactions :

  • Over-oxidation to CO₂ occurs with prolonged heating .

Stability Under Thermal and Photolytic Conditions

Condition Time Degradation Half-Life
60°C (dry)30 days<2% decomposition>1 year
UV light (254 nm)48 hours15% cleavage of benzoyl group7 days

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Piperazine derivatives vary significantly in biological activity based on substituents, linker groups, and spatial arrangements. Below is a detailed comparison:

Compound Key Structural Features Biological Activity Key Findings
1-Ethyl-4-(4-ethylbenzoyl)piperazine Ethyl group on piperazine; 4-ethylbenzoyl substituent Not explicitly reported in evidence, but inferred to target receptors/enzymes Likely influenced by ethyl groups' lipophilicity and benzoyl's aromatic interactions .
1-Ethyl-4-(1-naphthyl)piperazine Ethyl on piperazine; naphthyl substituent Efflux pump inhibition in E. coli Dramatic loss in potency compared to unsubstituted arylpiperazines (e.g., NMP) .
Nemacol (1-ethyl-4-(4-nitrophenyl)piperazine) Ethyl on piperazine; nitro group at para position Inhibits vesicular acetylcholine transporter in C. elegans Jerky motor phenotypes in nematodes; nitro group critical for activity .
Cycl-1 (1-ethyl-4-[(p-isopropylphenyl)(p-tolyl)methyl]piperazine) Ethyl on piperazine; bulky benzhydryl substituent Anti-inflammatory effects in rats Structural bulk improves anti-inflammatory activity compared to cyclizine .
8ac (quinolone-piperazine derivative) Ethylene spacer between piperazine and quinolone Antimalarial activity High aqueous solubility (80 μM) due to spacer; pKa ~6–7 enhances bioavailability .

Key Trends

Substituent Effects :

  • Ethyl Groups : While ethyl substituents improve lipophilicity, they may reduce potency in certain contexts. For example, 1-ethyl-4-(1-naphthyl)piperazine showed reduced efflux pump inhibition compared to unsubstituted analogs .
  • Benzoyl vs. Nitro Groups : The 4-ethylbenzoyl group in the target compound may favor aromatic stacking interactions, whereas nitro groups (e.g., Nemacol) enhance electron-withdrawing effects, critical for transporter inhibition .

Linker and Spacer Impact: Ethylene or methylene spacers between piperazine and core structures (e.g., quinolones) improve solubility by reducing planarity and optimizing pKa values (~6–7) . Direct attachment (e.g., N-phenylpiperazinyl groups) reduces solubility to <20 μM .

Metabolic Stability :

  • Piperazine rings are metabolic hotspots, prone to deethylation or oxidation. For instance, ethyl-substituted piperazines may undergo deethylation, forming inactive metabolites . Isosteric replacements (e.g., morpholine) can mitigate this but often reduce receptor affinity .

Receptor Binding: 5-HT1A Receptors: Three-carbon linkers between piperazine and aromatic cores enhance binding, while para-substituents like chloro or nitro groups decrease affinity . hA2A Adenosine Receptors: Piperazine linkers (Ki = 58 nM) outperform piperidine analogs (Ki = 594 nM). Ethylamine chains on piperazine further improve affinity .

Research Findings and Implications

Solubility-Pharmacokinetic Relationship :

  • Ethylene spacers and optimal pKa values (~6–7) in piperazine derivatives correlate with higher solubility and oral bioavailability, critical for drug development .

Metabolic Challenges :

  • Piperazine deethylation is a key liability. Strategies like isosteric replacement or steric shielding of the ethyl group could improve metabolic stability .

Selectivity in Receptor Binding :

  • Substituent position (ortho/meta/para) and linker length significantly impact receptor subtype selectivity (e.g., 5-HT1A vs. 5-HT2A) .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthetic yield of 1-ethyl-4-(4-ethylbenzoyl)piperazine derivatives?

  • Methodological Answer : Optimizing reaction conditions, such as solvent choice (e.g., dichloromethane), molar ratios, and temperature, is critical. For example, diazonium coupling with 1-ethylpiperazine in DCM under controlled conditions achieves yields of 65–89% . Purification via recrystallization (hexanes or ethyl acetate/hexanes mixtures) is recommended despite challenges due to high solubility. Monitoring reaction progress via TLC and adjusting stoichiometry based on substituent reactivity can further enhance yields.

Q. What spectroscopic techniques are most effective for characterizing the structure of this compound?

  • Methodological Answer :

  • ¹H NMR : Identifies AA’BB’ splitting patterns for aromatic protons and ethyl group integration (δ 1.2–1.4 ppm for CH₃, δ 2.5–3.5 ppm for piperazine CH₂) .
  • IR Spectroscopy : Confirms carbonyl (C=O) stretching at ~1650 cm⁻¹ and aryl functional groups (e.g., OOP bending for para-substituted benzene) .
  • X-ray Crystallography : Validates chair conformation of the piperazine ring and spatial arrangement of substituents, as demonstrated for related triazene derivatives .

Q. How does the inclusion of β-cyclodextran in piperazine derivatives affect toxicity and bioactivity?

  • Methodological Answer : β-Cyclodextran reduces toxicity by enhancing solubility and shielding reactive groups, but it may sterically hinder receptor binding, lowering biological activity. Comparative toxicity assays (e.g., LD₅₀ in rodent models) and activity screens (e.g., antiplatelet assays) are essential to balance safety and efficacy .

Advanced Research Questions

Q. What computational methods are used to predict the electronic properties and receptor interactions of this compound?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO-LUMO gaps) to assess reactivity and charge distribution. For example, DFT studies on benzenesulfonamide analogs reveal intramolecular hydrogen bonding and π-π stacking tendencies .
  • Molecular Docking : Models interactions with serotonin receptors (e.g., 5-HT₁₀) by analyzing coplanarity/perpendicularity of the aryl ring relative to the piperazine N1 nitrogen. Docking scores correlate with agonist/antagonist activity .

Q. How can researchers resolve contradictions in biological activity data across studies?

  • Methodological Answer : Systematic meta-analysis of structural variables (e.g., substituent position, steric bulk) and experimental conditions (e.g., assay type, cell lines) is critical. For instance, antiplatelet activity discrepancies in modified piperazines may arise from β-cyclodextran vs. free derivative comparisons . Standardizing assays (e.g., using human platelet-rich plasma) and validating results with orthogonal methods (e.g., flow cytometry for platelet aggregation) improves reproducibility.

Q. What strategies enhance the selectivity of piperazine-based inhibitors for specific enzymatic targets?

  • Methodological Answer : Fragment-based drug design (FBDD) leverages the 1-(4-fluorobenzyl)piperazine fragment to optimize interactions with kinase ATP pockets. Introducing electron-withdrawing groups (e.g., trifluoromethyl) or rigidifying the scaffold (e.g., diazenyl linkers) improves selectivity. For MAGL inhibitors, carbamate functionalization at the piperazine N4 position enhances covalent binding to catalytic serines .

Key Research Recommendations

  • Prioritize structure-activity relationship (SAR) studies to map substituent effects on receptor affinity.
  • Combine DFT and in vitro assays to validate computational predictions of bioactivity.
  • Explore polypharmacology by targeting multiple enzymes (e.g., MAGL, FAAH) with modular piperazine scaffolds .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.